

Theoretical and computational studies of 2,4-Bis(methylthio)pyrimidine

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Compound of Interest

Compound Name: 2,4-Bis(methylthio)pyrimidine

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An In-depth Technical Guide on the Theoretical and Computational Studies of 2,4-Bis(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying **2,4-Bis(methylthio)pyrimidine**, a molecule of interest in medicinal chemistry. This document outlines the molecular structure, computational methodologies, and hypothetical physicochemical and spectroscopic data based on studies of similar pyrimidine derivatives.

Molecular Structure

2,4-Bis(methylthio)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The structure consists of a pyrimidine ring substituted with two methylthio (-SCH₃) groups at positions 2 and 4.

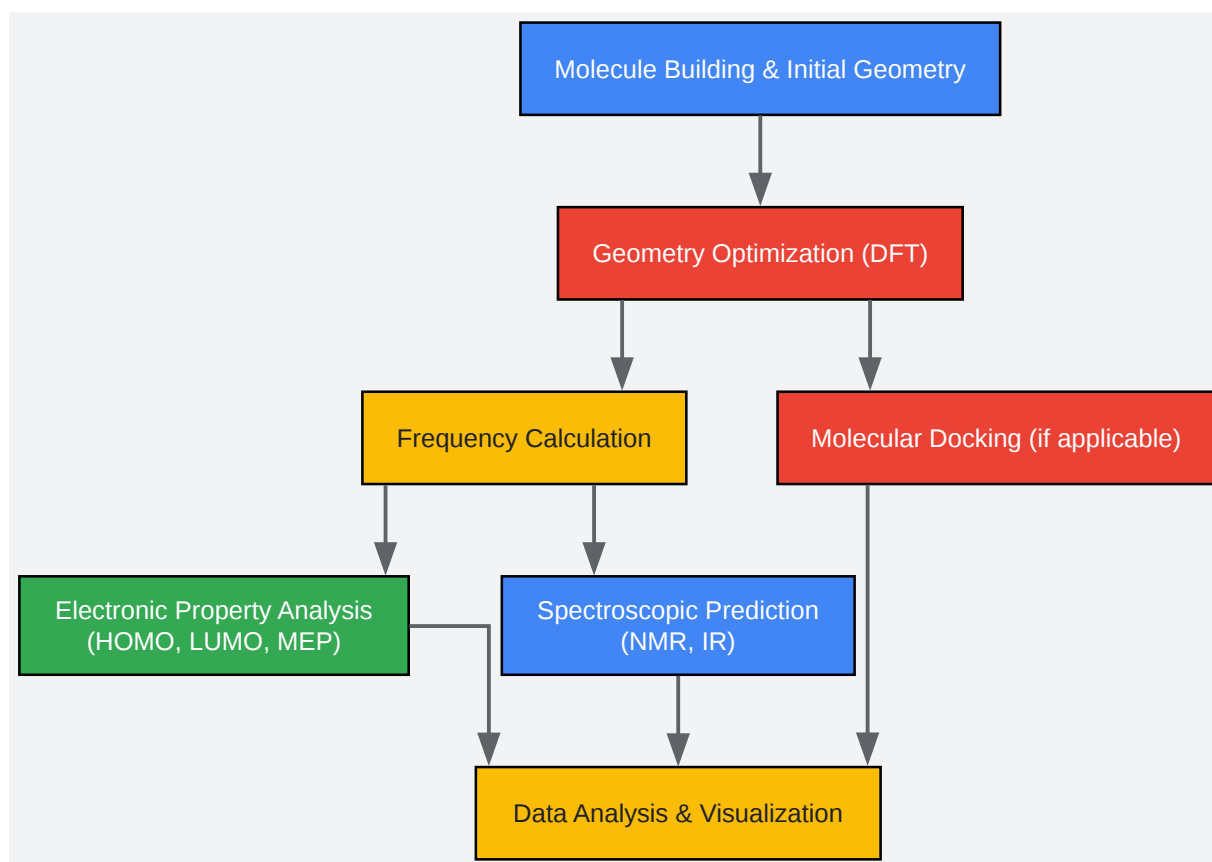
Figure 1: Molecular structure of **2,4-Bis(methylthio)pyrimidine**.

Theoretical and Computational Methods

Quantum chemical calculations are pivotal in understanding the molecular properties of pyrimidine derivatives.^{[1][2]} Density Functional Theory (DFT) is a common method used for these studies, often employed to predict molecular geometry, electronic structure, and spectroscopic properties.^[3]

Computational Workflow

A typical computational workflow for studying a molecule like **2,4-Bis(methylthio)pyrimidine** involves several stages, from initial structure preparation to in-depth analysis of its properties.



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Figure 2: A generalized workflow for computational analysis.

Hypothetical Spectroscopic and Physicochemical Data

The following tables summarize hypothetical, yet plausible, physicochemical and spectroscopic data for **2,4-Bis(methylthio)pyrimidine**, based on known data for similar pyrimidine derivatives.^{[4][5][6]}

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ S ₂
Molecular Weight	172.3 g/mol [4]
Appearance	White to off-white solid
Melting Point	38-42 °C (based on similar compounds)[7]
Boiling Point	135-136 °C at 14 mmHg (based on similar compounds)[7]

Table 1: Hypothetical Physicochemical Properties.

Spectrum	Peak	Assignment
¹ H NMR	δ 2.5 (s, 6H)	2 x -SCH ₃
	δ 7.0 (d, 1H)	
	δ 8.3 (d, 1H)	
¹³ C NMR	δ 14.0	-SCH ₃
	δ 115.0	
	δ 158.0	
	δ 170.0	
IR (cm ⁻¹)	2920	C-H stretch (aliphatic)
	1580	
	1450	
	680	

Table 2: Hypothetical Spectroscopic Data.

Experimental Protocols

Synthesis of 2,4-Bis(methylthio)pyrimidine

A common method for the synthesis of **2,4-bis(methylthio)pyrimidine** involves the reaction of 2,4-dichloropyrimidine with sodium thiomethoxide.[8]

Materials:

- 2,4-Dichloropyrimidine
- Sodium thiomethoxide
- Anhydrous solvent (e.g., Dimethylformamide - DMF)
- Methyl iodide (for S-methylation if starting from a thione)[5]

Procedure:

- Dissolve 2,4-dichloropyrimidine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of sodium thiomethoxide in DMF to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 or 500 MHz NMR spectrometer. [\[5\]](#)
- Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure. [\[9\]](#)

Infrared (IR) Spectroscopy:

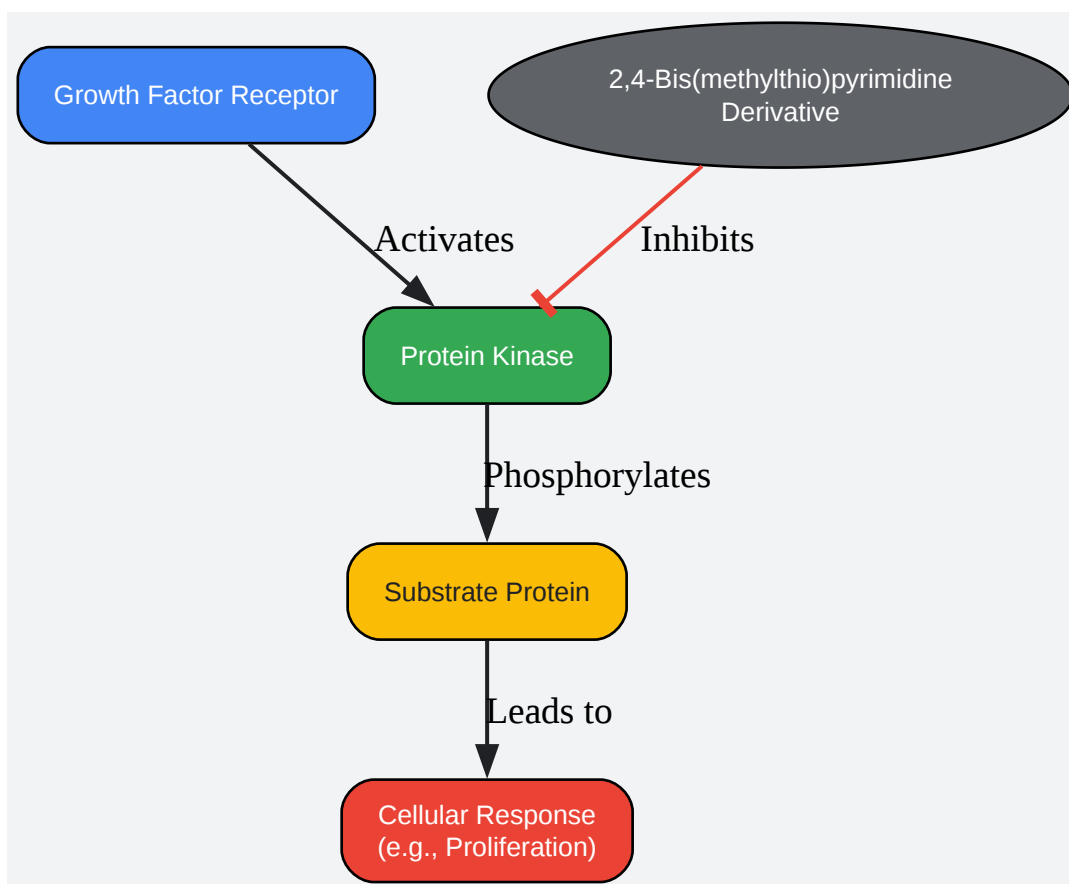
- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. [\[5\]](#)

Potential Applications in Drug Development

Pyrimidine derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals. [\[10\]](#)[\[11\]](#) Theoretical studies can help in the design of new derivatives with enhanced activity. For instance, computational docking studies can predict the binding affinity of these compounds to biological targets like protein kinases.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a **2,4-bis(methylthio)pyrimidine** derivative acts as an inhibitor of a kinase in a cellular signaling pathway, a common mechanism of action for anticancer drugs.



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Figure 3: Hypothetical inhibition of a kinase signaling pathway.

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